(2S)-3-(bromomethyl)but-3-en-2-ol
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Overview
Description
(2S)-3-(bromomethyl)but-3-en-2-ol is an organic compound that belongs to the class of alcohols and halides It features a bromomethyl group attached to a butenol backbone, with the stereochemistry specified as (2S)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol can be achieved through several methods:
Halogenation of Alkenes: One common method involves the halogenation of an appropriate alkene precursor. For example, starting from (2S)-but-3-en-2-ol, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Grignard Reaction: Another method involves the formation of a Grignard reagent from an appropriate bromide, followed by reaction with formaldehyde to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(bromomethyl)but-3-en-2-ol can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The double bond in the butenol backbone can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) at room temperature.
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of azido alcohols, thioethers, or ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Scientific Research Applications
(2S)-3-(bromomethyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol depends on its specific application:
In Chemical Reactions: Acts as a reactive intermediate, participating in nucleophilic substitution or addition reactions.
In Biological Systems: May interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(chloromethyl)but-3-en-2-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-3-(iodomethyl)but-3-en-2-ol: Similar structure but with an iodine atom instead of bromine.
(2S)-3-(hydroxymethyl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
(2S)-3-(bromomethyl)but-3-en-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.
Properties
IUPAC Name |
(2S)-3-(bromomethyl)but-3-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAIDTIGLBTDQG-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=C)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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